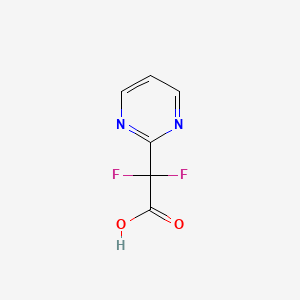

2,2-Difluoro-2-(pyrimidin-2-yl)acetic acid

描述

Significance of Fluorine Chemistry in Advanced Organic Synthesis

The incorporation of fluorine into organic molecules has become a pivotal strategy in the development of advanced pharmaceuticals, agrochemicals, and materials. biomedres.us The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to meticulously modulate a molecule's physicochemical and biological characteristics. sigmaaldrich.com

Strategically placed fluorine atoms can significantly enhance metabolic stability by blocking sites susceptible to enzymatic degradation. sigmaaldrich.comnih.gov This increased stability is a critical attribute in drug design, prolonging the therapeutic effect of a compound. nih.gov Furthermore, fluorination can alter a molecule's lipophilicity, which influences its ability to permeate cell membranes, and can modify the acidity or basicity (pKa) of nearby functional groups, thereby improving bioavailability. sigmaaldrich.comnih.gov The introduction of fluorine can also lead to stronger binding interactions with target proteins, a phenomenon attributed to the unique electronic effects and the ability of organofluorine compounds to participate in favorable intermolecular interactions. sigmaaldrich.comnih.gov

Strategic Importance of Gem-Difluoroacetic Acid Derivatives as Versatile Building Blocks

Among the various classes of organofluorine compounds, those containing a gem-difluoromethylene (CF2) group are of particular importance. Gem-difluoroacetic acid derivatives serve as versatile building blocks in organic synthesis, providing access to a wide array of more complex fluorinated molecules. The CF2 group can act as a bioisostere for other functional groups, such as a carbonyl group or a hydroxyl moiety, allowing for subtle modifications that can enhance biological activity. nih.gov

These derivatives are key intermediates for creating compounds like gem-difluoro-olefins, which are recognized as important structural motifs in antiviral agents and enzyme inhibitors. The strong electronegativity of the two fluorine atoms imparts unique chemical reactivity to the adjacent functional groups, enabling a range of chemical transformations. For instance, compounds such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid are used as efficient difluorocarbene reagents, facilitating the synthesis of difluorocyclopropanes. The versatility of gem-difluoroacetic acids and their esters makes them indispensable tools for introducing the difluoromethyl or difluoromethylene units into target structures.

Overview of 2,2-Difluoro-2-(pyrimidin-2-yl)acetic Acid: A Bifunctional Chemical Entity

This compound is a prime example of a bifunctional molecule, integrating two key structural motifs into a single, synthetically useful entity: the biologically active pyrimidine (B1678525) ring and the versatile gem-difluoroacetic acid group.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1780749-50-9 |

| Molecular Formula | C6H4F2N2O2 |

| Molecular Weight | 174.11 g/mol |

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. mdpi.com Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.govnih.govekb.eg Its presence in the structure of this compound provides a foundation for the development of new bioactive compounds.

The gem-difluoroacetic acid moiety provides the chemical tools to modify other molecules. It can be used to introduce the difluoromethyl-pyrimidine fragment, leveraging the aforementioned benefits of fluorination, such as enhanced metabolic stability and target affinity. This bifunctionality allows the compound to act as a bridge, connecting the well-established pharmacological potential of pyrimidines with the powerful physicochemical advantages of organofluorine chemistry.

Current Research Landscape and Gaps in Understanding of this Compound Class

The current research landscape reveals significant interest in molecules that combine pyrimidine rings with fluorine-containing groups. Studies demonstrate the synthesis of related structures, such as gem-difluorinated pyrido[1,2-a]pyrimidine-2-ones, highlighting the ongoing effort to create novel heterocyclic compounds with potential pharmaceutical applications. biomedres.us The versatility of the pyrimidine core is continuously explored, with new derivatives being developed as selective COX-2 inhibitors, anticancer agents, and treatments for neurological disorders. nih.govnih.govekb.eg

However, a notable gap exists in the public scientific literature specifically concerning this compound. While the compound is commercially available, suggesting its use as a specialized building block, detailed studies on its synthesis, reaction scope, and specific applications are scarce. sigmaaldrich.com This suggests that its primary use may be within proprietary industrial drug discovery programs rather than in academic research. The lack of published data on its reactivity and applications represents a clear gap in the collective understanding of this potentially valuable synthetic intermediate. Further academic investigation into this and similar bifunctional building blocks could unlock new synthetic pathways and accelerate the discovery of novel therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-difluoro-2-pyrimidin-2-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-6(8,5(11)12)4-9-2-1-3-10-4/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREYSYPLWSVRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780749-50-9 | |

| Record name | 2,2-difluoro-2-(pyrimidin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into Transformations Involving 2,2 Difluoro 2 Pyrimidin 2 Yl Acetic Acid Derivatives

Electron-Transfer Processes and Radical Pathways in Gem-Difluorination

The formation of the crucial C-CF2 bond in derivatives of 2,2-difluoro-2-(pyrimidin-2-yl)acetic acid frequently relies on radical pathways initiated by single-electron transfer (SET) processes. These reactions are often facilitated by photoredox catalysis, where a photocatalyst, upon excitation by visible light, initiates the electron transfer cascade.

A common mechanistic paradigm involves the generation of a difluoroalkyl radical from a suitable precursor. For instance, reagents like ethyl bromodifluoroacetate can be activated by an excited photocatalyst, such as fac-Ir(ppy)3. The excited photocatalyst can engage in a SET process with the precursor to generate a difluoroacetyl radical. nih.govnih.gov This radical is the key reactive species that goes on to engage the pyrimidine-containing substrate.

Another effective precursor for generating difluoromethyl radicals is difluoroacetic anhydride. Under visible-light irradiation, this reagent can produce the reactive difluoromethyl radical, which then adds to various unsaturated substrates. alfa-chemistry.com These radical-based approaches are advantageous due to their mild reaction conditions and high functional group tolerance.

The general process can be summarized as follows:

Photoexcitation: A photocatalyst absorbs light, promoting it to an excited state.

Single-Electron Transfer (SET): The excited photocatalyst transfers an electron to (or accepts an electron from) a difluoroacetic acid derivative (the precursor).

Radical Generation: This SET event leads to the fragmentation of the precursor, releasing a difluoroacetyl or difluoromethyl radical.

Radical Addition: The generated radical adds to the pyrimidine (B1678525) ring, initiating the C-C bond formation.

This sequence highlights the central role of electron transfer in overcoming the activation barrier for generating the highly reactive radical species necessary for the difluorination of heterocyclic systems.

Detailed Studies of C-CF2 Bond Forming Reactions

The core event in these transformations is the formation of a new carbon-carbon bond between the pyrimidine ring and the CF2 group. Following the generation of the difluoroalkyl radical (•CF2R), the reaction proceeds via the addition of this radical to the electron-deficient pyrimidine ring.

The proposed mechanism for the C-H functionalization of N-heterocycles, which can be extended to the pyrimidine system, involves the following key steps:

Radical Addition: The electrophilic •CF2R radical attacks the electron-rich C-H bond of the pyrimidine ring. This addition creates a new C-CF2 bond and results in a radical intermediate where the unpaired electron is delocalized over the heterocyclic system. nih.gov

Oxidation: The radical intermediate is then oxidized to a carbocationic intermediate. This step can be accomplished by the photocatalyst completing its catalytic cycle. For example, if the photocatalyst was initially reduced to generate the radical, it can now accept an electron from the intermediate to return to its ground state. nih.gov

Deprotonation: Finally, a base present in the reaction mixture removes a proton from the carbocationic intermediate, leading to the rearomatization of the pyrimidine ring and the formation of the final difluoroacetylated product. nih.gov

This pathway is characteristic of Minisci-type reactions, where a nucleophilic carbon-centered radical attacks an electron-deficient heterocycle. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes it an excellent substrate for such radical additions.

Role of Specific Catalysts and Reagents in Reaction Efficiency and Selectivity

The choice of catalysts and reagents is paramount in controlling the efficiency and selectivity of transformations involving this compound derivatives.

Photocatalysts: Iridium and ruthenium complexes are commonly employed as photocatalysts due to their favorable photophysical and electrochemical properties. fac-Ir(ppy)3 is a frequently used catalyst that can efficiently initiate SET processes under visible light irradiation. nih.govnih.gov In some systems, catalyst-free photochemical methods have been developed where an electron donor-acceptor (EDA) complex forms between the reagent (e.g., difluoroacetic anhydride) and the heterocyclic substrate, which can then be directly excited by light to initiate the radical reaction. alfa-chemistry.com

Difluoroalkyl Sources: The selection of the difluoroalkyl source is also critical.

Ethyl bromodifluoroacetate (BrCF2CO2Et): A common reagent used in photoredox catalysis for the introduction of the -CF2CO2Et group. nih.gov

Difluoroacetic anhydride: A cost-effective and easy-to-handle reagent that serves as a source for the •CF2H radical. alfa-chemistry.com

Bases and Additives: Bases such as potassium carbonate (K2CO3) or organic bases like 2,6-lutidine are often required to facilitate the final deprotonation step and regenerate the aromaticity of the pyrimidine ring. nih.govnih.gov In certain protocols, additives like N-hydroxyphthalimide (NHPI) can play a dual role, activating the anhydride precursor and acting as a hydrogen atom donor in the radical chain mechanism. alfa-chemistry.com

| Catalyst/Reagent | Role in Reaction | Typical Substrates | Reference |

|---|---|---|---|

| fac-Ir(ppy)3 | Photocatalyst (initiates SET) | Imidazo[1,2-a]pyridines, Alkenes | nih.govnih.gov |

| Difluoroacetic Anhydride | Difluoromethyl radical source | Quinoxalin-2(1H)-ones, Alkenes | alfa-chemistry.com |

| Ethyl Bromodifluoroacetate | Difluoroacetyl radical source | Imidazo[1,2-a]pyridines | nih.gov |

| K2CO3 / 2,6-Lutidine | Base (promotes deprotonation) | N-Heterocycles | nih.govnih.gov |

Elucidation of Transition States and Intermediates in Key Reaction Steps

The elucidation of transient species such as transition states and intermediates is key to a deep mechanistic understanding. While direct observation of these species is challenging, their existence is strongly supported by experimental and computational studies in analogous systems.

Radical Intermediates: The formation of a radical intermediate following the addition of the difluoroalkyl radical to the pyrimidine ring is a cornerstone of the proposed mechanisms. nih.gov Radical scavenging experiments, where the reaction is conducted in the presence of a radical inhibitor like TEMPO, typically result in the quenching of the reaction, providing strong evidence for the involvement of radical species.

Carbocation Intermediates: Following the single-electron oxidation of the radical intermediate, a carbocationic species is formed. nih.gov This intermediate is highly electrophilic and readily undergoes deprotonation to restore the aromaticity of the pyrimidine ring, which is a strong thermodynamic driving force for the final step of the reaction.

While detailed computational studies on the specific transition states for reactions involving this compound are not extensively reported, theoretical investigations on related systems have provided valuable insights. For example, studies on low-energy electron attachment to pyrimidine bases in DNA have shown that base-centered radical anions are stable intermediates, supporting the idea that the pyrimidine ring can accommodate an unpaired electron. nih.gov The proposed mechanistic pathways, featuring sequential radical addition, oxidation, and deprotonation, are consistent with well-established principles of heterocyclic reactivity and radical chemistry.

| Intermediate/Transition State | Description | Method of Elucidation |

|---|---|---|

| Difluoroalkyl Radical (e.g., •CF2R) | Key reactive species that adds to the pyrimidine ring. | Inferred from precursor fragmentation and radical scavenging experiments. |

| Heterocyclic Radical Intermediate | Formed after the addition of the difluoroalkyl radical to the pyrimidine C-H bond. | Supported by radical trapping studies and mechanistic proposals for similar reactions. nih.gov |

| Heterocyclic Cationic Intermediate | Generated via oxidation of the radical intermediate before the final deprotonation step. | Postulated as a key intermediate in the rearomatization step. nih.gov |

Computational and Spectroscopic Elucidation of 2,2 Difluoro 2 Pyrimidin 2 Yl Acetic Acid and Its Analogs

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the structures and properties of molecules. DFT calculations offer a balance between accuracy and computational cost, making them suitable for the study of complex organic compounds like 2,2-Difluoro-2-(pyrimidin-2-yl)acetic acid. These studies provide valuable information on the molecule's three-dimensional geometry, electronic distribution, and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For pyrimidine (B1678525) derivatives, the HOMO is often distributed over the pyrimidine ring and any electron-donating substituents, while the LUMO is typically localized on the electron-deficient pyrimidine ring. In the case of this compound, the electron-withdrawing difluoroacetic acid group is expected to influence the energy and distribution of these orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from the HOMO (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the LUMO (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

Table 1: Calculated Reactivity Descriptors for a Representative Pyrimidine Analog

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.75 |

| Electronegativity (χ) | 4.30 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.39 |

| Electrophilicity Index (ω) | 3.62 |

Note: The data presented is for a representative pyrimidine analog and may not be the exact values for this compound. The actual values would require specific DFT calculations for the molecule of interest.

Electrostatic Potential Mapping for Predicting Reaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green regions denote areas of neutral electrostatic potential.

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation and its ability to form intermolecular interactions. Conformational analysis of this compound would involve studying the rotation around the single bond connecting the pyrimidine ring and the difluoroacetic acid moiety. This analysis helps to identify the most stable conformers (lowest energy structures).

The presence of the carboxylic acid group and the nitrogen atoms in the pyrimidine ring makes this molecule capable of forming various intermolecular interactions, most notably hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (through the hydroxyl hydrogen) and a hydrogen bond acceptor (through the carbonyl oxygen). The pyrimidine nitrogen atoms can also act as hydrogen bond acceptors. These interactions are crucial in determining the crystal packing of the molecule in the solid state and its interactions with biological targets. Computational studies can predict the preferred conformations and the strength of these intermolecular interactions.

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds and for monitoring the progress of chemical reactions. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive picture of the molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D methods) for Elucidating Complex Structures and Reaction Pathways

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR: The proton NMR spectrum would show signals for the protons on the pyrimidine ring and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the pyrimidine protons would confirm the substitution pattern.

¹³C NMR: The carbon NMR spectrum would provide information about all the carbon atoms in the molecule. The carbon attached to the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling. The chemical shifts of the pyrimidine carbons are sensitive to the electronic effects of the substituent.

¹⁹F NMR: The fluorine NMR spectrum is particularly useful for fluorinated compounds. For the -CF₂- group in this compound, a singlet would be expected in the proton-decoupled spectrum.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would show correlations between coupled protons on the pyrimidine ring, while HSQC would correlate each proton with its directly attached carbon atom.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H NMR | |||

| Pyrimidine H-4/H-6 | ~8.8 | Doublet | |

| Pyrimidine H-5 | ~7.5 | Triplet | |

| COOH | ~13.0 | Broad Singlet | |

| ¹³C NMR | |||

| C=O | ~165 | Triplet | |

| C-F₂ | ~115 | Triplet | JCF ≈ 250 |

| Pyrimidine C-2 | ~160 | ||

| Pyrimidine C-4/C-6 | ~158 | ||

| Pyrimidine C-5 | ~122 | ||

| ¹⁹F NMR | |||

| -CF₂- | ~ -100 | Singlet |

Note: These are predicted chemical shift ranges based on data for analogous structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Transformations

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). For aromatic and heteroaromatic compounds, the ring structure is often stable, and fragmentation of the substituent groups is more common. The presence of the pyrimidine ring and the difluoroacetic acid moiety would lead to a characteristic fragmentation pattern that can be used to confirm the structure of the molecule and its synthetic intermediates. Key fragments would likely include the pyrimidinyl cation and fragments arising from the cleavage of the C-C bond between the ring and the acid side chain.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 156 | [M - H₂O]⁺ |

| 129 | [M - COOH]⁺ |

| 79 | [C₄H₃N₂]⁺ (Pyrimidinyl cation) |

Note: The relative intensities of these fragments would depend on the ionization method used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational spectrum of this compound can be conceptually dissected into contributions from the pyrimidine ring, the difluoroacetic acid moiety, and the coupling between them.

Pyrimidine Ring Vibrations: The vibrational modes of the pyrimidine ring are well-characterized. Key vibrations include C-H stretching, N-H stretching (if applicable in tautomeric forms), C=O stretching, and various ring stretching and bending modes. For instance, in the related molecule 5-fluorouracil, a fluorinated pyrimidine, characteristic IR bands are observed for N-H stretching (around 3124 cm⁻¹), aromatic C-H stretching (around 3164 cm⁻¹), and C=O stretching (around 1720 cm⁻¹ and 1647 cm⁻¹) acs.orgacs.org. The C-F stretching vibration in 5-fluorouracil is identified at 1244 cm⁻¹ acs.orgacs.org. These values provide a reasonable approximation for the expected positions of similar vibrations in this compound.

Difluoroacetic Acid Moiety Vibrations: The difluoroacetic acid portion of the molecule will exhibit characteristic vibrations associated with the carboxylic acid group and the C-F bonds. The O-H stretching of the carboxylic acid is typically observed as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching of the carboxylic acid is expected to appear as a strong band around 1700-1760 cm⁻¹. The C-F stretching vibrations of the CF₂ group are anticipated to be strong and fall in the 1100-1300 cm⁻¹ region.

Computational Analysis: To provide a more detailed and integrated understanding of the vibrational spectrum, computational analysis using DFT is employed. By calculating the harmonic vibrational frequencies, IR intensities, and Raman activities, a theoretical spectrum can be generated. This allows for the assignment of specific vibrational modes to the observed spectral bands. For complex molecules like (2,4,5-Trichlorophenoxy) Acetic acid, DFT calculations have been successfully used to assign the fundamental vibrational frequencies observed in FT-IR and FT-Raman spectra nih.gov. A similar approach would be essential for a definitive vibrational analysis of this compound.

The table below presents a hypothetical assignment of the principal vibrational modes for this compound, based on the analysis of its constituent functional groups and data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) | Strong | Weak |

| C-H Stretch | Pyrimidine Ring | 3100-3000 | Medium | Strong |

| C=O Stretch | Carboxylic Acid | 1760-1700 | Strong | Medium |

| C=N, C=C Stretch | Pyrimidine Ring | 1650-1450 | Medium-Strong | Medium-Strong |

| C-F Stretch | Difluoromethyl | 1300-1100 | Strong | Medium |

| C-O Stretch | Carboxylic Acid | 1300-1200 | Strong | Weak |

| Ring Breathing | Pyrimidine Ring | ~1000 | Medium | Strong |

| O-H Bend | Carboxylic Acid | 950-900 | Medium | Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the analysis of a closely related analog, pyrimidine-4-carboxylic acid, provides valuable insights into the likely solid-state conformation and intermolecular interactions.

The crystal structure of pyrimidine-4-carboxylic acid reveals that the molecules are organized in sheets, stacked along a specific crystallographic axis. A key feature of the packing is the formation of hydrogen bonds. In this analog, O-H···N hydrogen bonds link the carboxylic acid group of one molecule to the nitrogen atom of the pyrimidine ring of an adjacent molecule, forming chains. These chains are further organized into sheets through weaker van der Waals interactions.

For this compound, it is highly probable that similar intermolecular hydrogen bonding will be a dominant feature in its solid-state structure. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. The presence of the two fluorine atoms will also influence the crystal packing through potential C-F···H or C-F···π interactions, although these are generally weaker than conventional hydrogen bonds.

The expected crystal data for this compound, by analogy to pyrimidine-4-carboxylic acid, would likely show a monoclinic or orthorhombic crystal system. The precise unit cell dimensions and space group would, of course, be unique to the target compound.

The table below summarizes the key crystallographic parameters for pyrimidine-4-carboxylic acid, which can serve as a reference for future studies on this compound.

| Parameter | Pyrimidine-4-carboxylic acid | Expected for this compound |

| Crystal System | Monoclinic | Monoclinic or Orthorhombic (Hypothetical) |

| Space Group | P2₁/m | To be determined |

| a (Å) | 6.0080 | To be determined |

| b (Å) | 6.3519 | To be determined |

| c (Å) | Not Reported | To be determined |

| β (°) | Not Reported | To be determined |

| Z | Not Reported | To be determined |

| Key Intermolecular Interactions | O-H···N Hydrogen Bonds, van der Waals forces | O-H···N Hydrogen Bonds, C-F involved interactions, van der Waals forces (Hypothetical) |

A full single-crystal X-ray diffraction study would be required to definitively determine the solid-state structure of this compound, confirming the molecular conformation, bond lengths, bond angles, and the nature of the intermolecular interactions.

Synthetic Applications of 2,2 Difluoro 2 Pyrimidin 2 Yl Acetic Acid As a Versatile Building Block

Utilization in C-C Bond Forming Reactions (e.g., Decarboxylative Cyclizations)

Decarboxylative coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, utilizing carboxylic acids as readily available and stable precursors. nih.gov In the context of 2,2-difluoro-2-(pyrimidin-2-yl)acetic acid, its decarboxylation can generate a difluoromethylpyrimidinyl radical or a related nucleophilic species, which can then participate in various C-C bond-forming events.

One of the most promising applications is in decarboxylative cyclization reactions. While specific examples involving this compound are not extensively documented, analogous reactions with other α,α-difluoroarylacetic acids suggest its potential. For instance, the silver-catalyzed decarboxylative radical cyclization of arylthiodifluoroacetic acids with alkenes has been shown to produce difluoromethylated thiochromanes. A similar strategy could plausibly be employed with this compound and appropriately functionalized alkenes to construct novel fluorinated heterocyclic systems.

The general proposed mechanism involves the single-electron oxidation of the carboxylate to generate a carboxyl radical, which readily undergoes decarboxylation to form a difluoromethylpyrimidinyl radical. This radical can then add to an alkene, followed by an intramolecular cyclization and subsequent rearomatization to yield the final product.

Table 1: Plausible Decarboxylative Cyclization Reactions

| Alkene Substrate | Proposed Product | Potential Catalyst |

|---|---|---|

| N-allyl-N-arylacrylamide | 3-(difluoromethyl)-3-(pyrimidin-2-yl)dihydroquinolin-2(1H)-one | AgNO₃ |

| 1,6-enyne | 1-(difluoromethyl)-1-(pyrimidin-2-yl)-1,4-dihydronaphthalene | Ru(bpy)₃Cl₂ |

Introduction of the 2,2-Difluoro-2-(pyrimidin-2-yl)acetyl Moiety into Functionalized Organic Scaffolds

The 2,2-difluoro-2-(pyrimidin-2-yl)acetyl group represents a valuable pharmacophore. Its introduction into existing molecular frameworks can significantly modulate the biological activity of the parent molecule. This compound can serve as a direct precursor for this moiety through standard amide or ester bond formation.

For example, coupling of the carboxylic acid with a variety of amines or alcohols, facilitated by common coupling reagents such as EDC/HOBt or HATU, would yield the corresponding amides and esters. This approach allows for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery. The resulting compounds, incorporating the difluoropyrimidinylacetyl unit, could exhibit enhanced properties due to the presence of the fluorine atoms and the pyrimidine (B1678525) ring.

Table 2: Representative Coupling Reactions

| Coupling Partner | Coupling Reagent | Product Class |

|---|---|---|

| Aniline derivative | EDC, HOBt | N-aryl-2,2-difluoro-2-(pyrimidin-2-yl)acetamide |

| Benzyl alcohol | DCC, DMAP | Benzyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate |

Role in the Construction of Fluorinated Heterocyclic Systems

Beyond its use as a source of the difluoromethylpyrimidinyl unit, this compound can be a key starting material for the de novo synthesis of more complex fluorinated heterocyclic systems. doi.org The presence of multiple reactive sites—the carboxylic acid, the activated α-carbon, and the pyrimidine ring—allows for a variety of cyclization strategies.

For instance, the carboxylic acid can be converted into an acid chloride or other activated species, which could then undergo intramolecular Friedel-Crafts-type reactions if a suitable aromatic ring is present elsewhere in the molecule. Alternatively, the difluoroacetic acid moiety could participate in condensation reactions with difunctional reagents to build new rings. For example, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of a fluorinated pyrazolone (B3327878) or related heterocyclic system. The synthesis of various fluorinated heterocycles is a significant area of research in medicinal chemistry. mdpi.com

Application in Divergent Synthesis of Complex Molecular Architectures

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for such an approach. The carboxylic acid functionality can be transformed into a variety of other functional groups, each of which can then be used in a different synthetic pathway.

For example, reduction of the carboxylic acid would yield the corresponding alcohol, which could be further oxidized to an aldehyde or converted to a halide. The aldehyde could then be used in Wittig reactions or reductive aminations. The halide would be a precursor for nucleophilic substitution reactions. Each of these pathways would lead to a distinct class of compounds, all bearing the core 2,2-difluoro-2-(pyrimidin-2-yl)ethyl scaffold. This divergent approach would allow for the efficient exploration of the chemical space around this important fluorinated building block.

Table 3: Divergent Transformations of this compound

| Transformation | Reagent | Intermediate Functional Group | Subsequent Reaction |

|---|---|---|---|

| Reduction | LiAlH₄ | Alcohol | Oxidation to aldehyde, conversion to halide |

| Curtius Rearrangement | DPPA, heat | Isocyanate | Trapping with nucleophiles |

Stereoselective Transformations Leveraging the α-Difluoroacetic Acid Scaffold

While this compound itself is achiral, its derivatives can be used in stereoselective transformations to generate chiral molecules. The introduction of a chiral auxiliary to the carboxylic acid, for example, would allow for diastereoselective reactions at a different position in the molecule.

Alternatively, the development of enantioselective methods for reactions involving this scaffold would be of high value. For instance, an asymmetric decarboxylative coupling reaction could potentially generate a chiral center. While challenging, the development of such methodologies would provide access to enantioenriched fluorinated compounds, which are often more potent and have better safety profiles than their racemic counterparts. The principles of stereoselective synthesis are well-established and could be applied to this system with the development of suitable chiral catalysts or reagents.

Structural Modifications and Derivatization Strategies for 2,2 Difluoro 2 Pyrimidin 2 Yl Acetic Acid

Synthesis of Carboxylic Acid Derivatives (e.g., Esters, Amides, Acid Halides)

The carboxylic acid group of 2,2-difluoro-2-(pyrimidin-2-yl)acetic acid is a prime site for derivatization, allowing for the introduction of a wide range of functionalities through the synthesis of esters, amides, and acid halides.

Esters: Esterification of this compound can be readily achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. For instance, the reaction with ethanol (B145695) would yield ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate. Alternatively, esters can be synthesized from the corresponding acid halide by reaction with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen halide byproduct.

Amides: The formation of amides from this compound is a crucial transformation for introducing diverse substituents and modulating the compound's biological activity. This is typically accomplished using a variety of coupling agents that activate the carboxylic acid towards nucleophilic attack by an amine. Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Other effective coupling agents include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). The choice of coupling agent and reaction conditions can be tailored based on the specific amine being used and the desired scale of the reaction.

Acid Halides: The conversion of this compound to its corresponding acid halide, most commonly the acid chloride, provides a highly reactive intermediate for the synthesis of esters, amides, and other derivatives. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion. Another common reagent for this conversion is oxalyl chloride, which also offers mild reaction conditions and volatile byproducts.

| Derivative | Reagent(s) | General Conditions |

|---|---|---|

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Amides | Amine, Coupling Agent (e.g., HATU, EDC/HOBt) | Room Temperature |

| Acid Halides | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Reflux or Room Temperature |

Functionalization of the Pyrimidine (B1678525) Ring via Electrophilic and Nucleophilic Substitution

The pyrimidine ring of this compound offers opportunities for further functionalization, although its electronic nature dictates the feasible reaction types.

Electrophilic Aromatic Substitution: The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, which makes it generally resistant to electrophilic aromatic substitution reactions. The presence of the strongly electron-withdrawing 2,2-difluoro-2-carboxyethyl group at the 2-position further deactivates the ring towards attack by electrophiles. Consequently, classical electrophilic substitutions such as nitration, halogenation, and Friedel-Crafts reactions are challenging and often require harsh conditions or the presence of strong electron-donating groups on the pyrimidine ring, which are absent in the parent molecule.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C4 and C6 positions, which are ortho and para to the nitrogen atoms and are further activated by the C2-substituent. For SNAr to occur, a good leaving group, typically a halogen, must be present at the position of attack. Therefore, a synthetic strategy would first involve the introduction of a halogen, for example, at the 4- or 6-position of a suitable pyrimidine precursor before the introduction of the difluoroacetic acid moiety. Subsequently, this halogen can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce a wide range of functional groups. The reactivity towards nucleophilic attack is generally in the order of C4 > C6 > C2.

Direct C-H Functionalization: More contemporary approaches involve the direct functionalization of C-H bonds on the pyrimidine ring, catalyzed by transition metals. These methods offer a more atom-economical and efficient way to introduce new substituents without the need for pre-functionalization with a leaving group. For instance, palladium-catalyzed direct arylation or amination at the C4 or C6 positions could be a viable strategy for derivatization.

Transformations at the α-Carbon and Controlled Fluorine Exchange Reactions

The α-carbon, bearing two fluorine atoms, is a key structural feature of the molecule. While transformations at this position are less common due to the strength of the C-F bonds, some strategies can be envisioned.

Transformations at the α-Carbon: Direct functionalization of the α-carbon is challenging due to the presence of the two fluorine atoms and the adjacent carboxylic acid group. However, derivatization of the carboxylic acid to an ester or amide could potentially open up avenues for enolate-type chemistry under specific and carefully controlled conditions, although this is not a commonly reported transformation for this class of compounds.

Controlled Fluorine Exchange Reactions: The selective replacement of one or both fluorine atoms is a synthetically demanding task due to the high bond dissociation energy of the C-F bond. While not a routine laboratory procedure, under specific and often harsh conditions using specialized reagents, it might be possible to achieve a controlled fluorine exchange. However, such reactions are highly substrate-dependent and would require significant optimization. A more practical approach to analogues with varying degrees of fluorination would involve the synthesis of the desired mono- or non-fluorinated analogues from the corresponding precursors.

Synthesis of Analogues with Varied Heterocyclic and Aromatic Substitution Patterns (e.g., Pyridine and Thiophene analogs)

The general synthetic routes to 2,2-difluoro-2-(heteroaryl)acetic acids can be adapted to incorporate a variety of heterocycles. For instance, starting from 2-bromopyridine (B144113) or 2-bromothiophene, a Reformatsky-type reaction with ethyl bromodifluoroacetate in the presence of a metal such as zinc or copper, followed by hydrolysis of the resulting ester, would yield the corresponding 2,2-difluoro-2-(pyridin-2-yl)acetic acid and 2,2-difluoro-2-(thiophen-2-yl)acetic acid, respectively.

| Core Heterocycle/Aromatic Ring | Potential Synthetic Precursor |

|---|---|

| Pyridine | 2-Bromopyridine |

| Thiophene | 2-Bromothiophene |

| Thiazole | 2-Bromothiazole |

| Benzene | Bromobenzene |

This modular approach allows for the systematic exploration of a wide chemical space and the identification of analogues with improved biological profiles.

Design and Synthesis of Conformationally Constrained Derivatives

To gain a deeper understanding of the bioactive conformation and to potentially enhance binding affinity and selectivity for a biological target, the design and synthesis of conformationally constrained derivatives of this compound is a valuable strategy. This involves introducing structural elements that restrict the rotational freedom of the molecule.

One approach is to introduce a bridge between the pyrimidine ring and the acetic acid side chain, creating a bicyclic or polycyclic system. For example, a reaction that forms a new ring by connecting the α-carbon or the carboxylate group to a position on the pyrimidine ring (e.g., C4 or C6) would lead to a rigidified analogue. This could be achieved through intramolecular cyclization reactions, such as an intramolecular Friedel-Crafts-type reaction on a suitably activated pyrimidine ring or an intramolecular nucleophilic substitution.

Another strategy involves introducing bulky substituents on the pyrimidine ring or on the carboxylic acid derivative (e.g., a bulky amide) that would sterically hinder free rotation around the C2-Cα bond. The synthesis of these constrained analogues often requires multi-step synthetic sequences and careful planning of the cyclization or substitution strategy. The resulting rigid molecules can provide crucial insights into the spatial arrangement of key functional groups required for biological activity.

Emerging Research Directions and Future Prospects for 2,2 Difluoro 2 Pyrimidin 2 Yl Acetic Acid Chemistry

Development of Novel and Highly Efficient Catalytic Systems for its Synthesis and Transformation

The synthesis of fluorinated organic compounds, including 2,2-difluoro-2-(pyrimidin-2-yl)acetic acid, often requires specialized catalytic systems to achieve high efficiency and selectivity. Future research will likely focus on the development of novel catalysts that can overcome the challenges associated with the introduction of the difluoroacetic acid moiety onto the pyrimidine (B1678525) ring.

Current research into the synthesis of related pyrimidine derivatives often employs transition-metal-catalyzed cross-coupling reactions. mdpi.commdpi.com Future efforts for the synthesis of the title compound could explore catalysts based on palladium, copper, or nickel to facilitate the coupling of a pyrimidine precursor with a difluoroacetic acid synthon. The development of ligands that can enhance the stability and reactivity of the catalytic species will be crucial for improving reaction yields and turnover numbers.

Furthermore, the transformation of this compound into more complex molecules will necessitate the development of selective catalytic methods. For instance, catalysts that can selectively functionalize the C-H bonds of the pyrimidine ring without affecting the difluoroacetic acid group would be highly valuable. Photocatalysis and electrocatalysis are also emerging as powerful tools in organic synthesis and could offer new avenues for the activation and transformation of this molecule under mild reaction conditions. nih.gov

| Catalyst System | Potential Application | Anticipated Advantages |

| Palladium-based catalysts with bulky phosphine (B1218219) ligands | Cross-coupling of 2-halopyrimidines with difluoroacetate (B1230586) precursors | High efficiency, good functional group tolerance |

| Copper-catalyzed reactions | Direct difluoroalkylation of pyrimidine C-H bonds | Cost-effective, potentially milder reaction conditions |

| Nickel-based catalysts | Reductive coupling reactions | Access to novel derivatives not achievable with other metals |

| Photocatalysts (e.g., iridium or ruthenium complexes) | Radical-mediated transformations | High selectivity, environmentally friendly |

Exploration of New Mechanistic Pathways for Stereocontrol and Regioselectivity

Achieving precise control over stereochemistry and regiochemistry is a cornerstone of modern synthetic chemistry, particularly in the synthesis of chiral drug candidates. For derivatives of this compound that possess additional chiral centers, the development of stereoselective synthetic methods will be paramount.

Future research is expected to delve into the mechanistic intricacies of reactions involving this scaffold to enable rational catalyst and reaction design. For instance, asymmetric catalysis using chiral ligands could be employed to control the stereochemistry of reactions at positions adjacent to the pyrimidine ring. Understanding the coordination of the pyrimidine nitrogen atoms to the metal center will be key to designing effective chiral catalysts.

Regioselectivity is another critical aspect, especially when considering the functionalization of the pyrimidine ring, which has multiple reactive sites. rsc.org Mechanistic studies, potentially employing techniques such as in-situ spectroscopy and kinetic analysis, will help elucidate the factors that govern the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyrimidine core. This knowledge will enable chemists to selectively modify the molecule at the desired position, paving the way for the synthesis of diverse libraries of analogues for biological screening. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In recent years, computational chemistry has become an indispensable tool in chemical research, offering insights that can guide experimental work. nih.gov For this compound, advanced computational modeling will play a significant role in predicting its synthesis and reactivity.

Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for various synthetic transformations. This can help in the rational selection of catalysts, ligands, and reaction conditions to optimize reaction outcomes. For example, computational screening of different catalyst-ligand combinations can identify promising candidates for experimental investigation, thereby accelerating the discovery of new synthetic methods.

Furthermore, computational models can predict the physicochemical properties of novel derivatives of this compound. Properties such as lipophilicity, solubility, and metabolic stability can be estimated in silico, allowing for the prioritization of synthetic targets with desirable drug-like properties. nih.gov This predictive capability can significantly streamline the drug discovery process by focusing resources on the most promising candidates.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms | Identification of optimal catalysts and reaction conditions |

| Molecular Dynamics (MD) Simulations | Simulating interactions with biological targets | Prediction of binding affinities and modes |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure | Design of more potent analogues |

Integration into Automated Synthesis Platforms

The demand for large and diverse libraries of chemical compounds for high-throughput screening has driven the development of automated synthesis platforms. nih.gov The integration of the synthesis of this compound derivatives into such platforms will be a key area of future research.

Automated synthesizers can perform multiple reaction steps in a sequential and programmable manner, enabling the rapid generation of a wide array of analogues. rsc.org To achieve this, robust and reliable synthetic methods that are amenable to automation are required. This includes the development of reactions that proceed to high conversion with minimal side products, as well as purification techniques that can be automated, such as solid-phase extraction or automated chromatography.

The use of flow chemistry, where reagents are continuously pumped through a reactor, is particularly well-suited for automated synthesis. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. The development of flow-based synthetic routes to this compound and its derivatives will be a significant step towards their efficient and automated production. nih.gov

Expanding Synthetic Utility in Interdisciplinary Research Fields

The unique structural and electronic properties of this compound make it an attractive building block for applications beyond traditional medicinal chemistry. Future research is expected to explore its utility in a variety of interdisciplinary fields.

In the field of chemical biology , derivatives of this compound could be developed as molecular probes to study biological processes. For example, the pyrimidine ring can serve as a handle for the attachment of fluorescent tags or affinity labels. The difluoromethyl group can also act as a bioisostere for other functional groups, potentially leading to probes with improved metabolic stability and cell permeability.

In material science , the incorporation of this fluorinated pyrimidine moiety into polymers or other materials could impart unique properties. The high electronegativity of the fluorine atoms can influence the electronic and surface properties of materials. For instance, polymers containing this unit may exhibit enhanced thermal stability, chemical resistance, or specific optical and electronic properties, making them suitable for applications in areas such as organic electronics or advanced coatings. The pyrimidine ring, with its hydrogen bonding capabilities, could also be used to direct the self-assembly of supramolecular structures.

常见问题

Q. What are the established synthetic routes for 2,2-difluoro-2-(pyrimidin-2-yl)acetic acid, and how can reaction conditions be optimized?

The compound can be synthesized via the Ugi reaction using substituted anilines, aldehydes, isocyanides, and 2,2-difluoro-2-(phenylthio)acetic acid as a key building block. Solvent-free conditions and triethylamine as a catalyst improve reaction efficiency. Subsequent desulfanylation with BuSnH/AIBN removes the phenylthio group to yield the final product . Optimization involves adjusting stoichiometry, temperature (typically 60–80°C), and reaction time (4–12 hours) to enhance purity and yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- H and C NMR : To confirm the presence of fluorine atoms and pyrimidine ring protons. The CF group typically appears as a singlet in F NMR .

- Melting Point Analysis : Determined via open capillary methods (e.g., Büchi B-540 apparatus) to assess purity .

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification .

Q. What safety protocols are essential when handling fluorinated acetic acid derivatives?

Follow stringent precautions:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H314/H318 hazards) .

- Work in a fume hood to prevent inhalation (H335/H336 risks) .

- Store in airtight containers away from moisture and heat (P403+P233) .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound in decarboxylative cyclizations?

Density Functional Theory (DFT) calculations can map transition states and intermediates in reactions like the transition-metal-free cyclization with N-arylacrylamides. Key parameters include bond dissociation energies of the C–F and C–S bonds and electron density distribution on the pyrimidine ring . Software like Gaussian or ORCA is recommended for mechanistic insights.

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated pseudopeptides derived from this compound?

Discrepancies may arise from solvent choice (methanol vs. solvent-free) or catalyst loading. Systematic Design of Experiments (DoE) can identify critical factors. For example, solvent-free conditions in achieved higher yields (75–85%) compared to methanol-based methods (60–70%) due to reduced side reactions .

Q. How does the pyrimidine ring influence the compound’s application in coordination polymers?

The pyrimidine nitrogen atoms act as Lewis bases, enabling coordination with transition metals (e.g., Zn, Cu). This property facilitates the design of metal-organic frameworks (MOFs) for catalysis or sensing. Single-crystal X-ray diffraction (SHELX refinement) is critical for structural validation .

Q. What are the challenges in analyzing fluorine-containing intermediates via NMR, and how can they be mitigated?

F NMR signals for CF groups often split due to coupling with adjacent protons. Using deuterated solvents (e.g., DMSO-d) and decoupling techniques improves resolution. For complex mixtures, 2D NMR (e.g., HSQC) or hyphenated LC-NMR may be necessary .

Q. How can this compound serve as a precursor for gem-difluoroalkenes in bioactive molecules?

The CF moiety undergoes selective defluorination or cross-coupling reactions to form gem-difluoroalkenes, which mimic carbonyl groups in drug candidates. For example, reductive cleavage with Pd/C or Ni catalysts under H generates these motifs, as seen in antiviral pseudopeptides .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。